![molecular formula C22H28O2Si B12621241 (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal CAS No. 917871-09-1](/img/structure/B12621241.png)
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal is a complex organic compound characterized by its unique structure, which includes a tert-butyl(diphenyl)silyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal typically involves multiple steps One common method starts with the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, thiols, or amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The silyl ether group provides stability and can be selectively removed under specific conditions to release the active aldehyde.
類似化合物との比較
Similar Compounds
(4R)-5-{[tert-Butyldimethylsilyl]oxy}-4-methylpent-2-enal: Similar structure but with dimethyl groups instead of diphenyl groups.
(4R)-5-{[tert-Butyl(trimethylsilyl)]oxy}-4-methylpent-2-enal: Similar structure but with trimethyl groups instead of diphenyl groups.
Uniqueness
The presence of the diphenyl groups in (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other silyl-protected aldehydes and potentially more suitable for specific applications in synthetic chemistry and pharmaceuticals.
特性
CAS番号 |
917871-09-1 |
|---|---|
分子式 |
C22H28O2Si |
分子量 |
352.5 g/mol |
IUPAC名 |
(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-methylpent-2-enal |
InChI |
InChI=1S/C22H28O2Si/c1-19(12-11-17-23)18-24-25(22(2,3)4,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-17,19H,18H2,1-4H3/t19-/m1/s1 |
InChIキー |
NQUCVYVQWNACMH-LJQANCHMSA-N |
異性体SMILES |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=CC=O |
正規SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


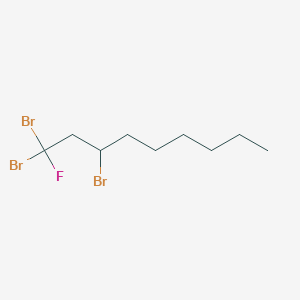
![5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid](/img/structure/B12621166.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)

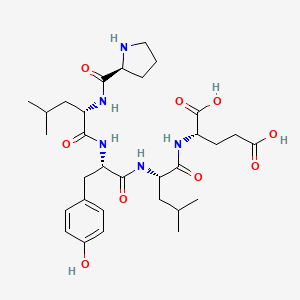
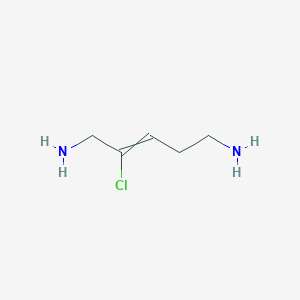
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
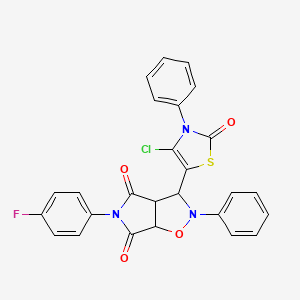
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
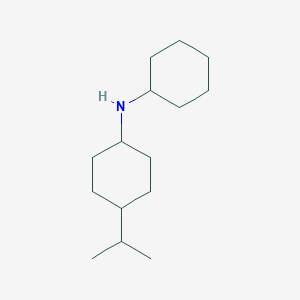
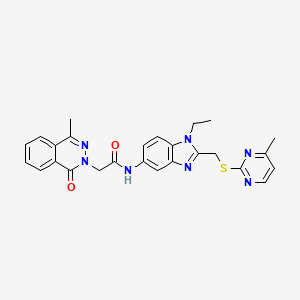
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
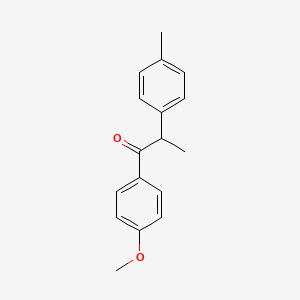
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B12621234.png)
